Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Overview
Description
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a fluorophenyl ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl ethylamine group, and finally, the esterification with methyl 4-benzoate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance the nucleophilicity of the reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
- Ethyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
- Methyl 4-(3-{[2-(2-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Uniqueness
Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
methyl 4-[3-[2-(2-fluorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-27-20(26)14-6-8-15(9-7-14)23-18(24)12-17(19(23)25)22-11-10-13-4-2-3-5-16(13)21/h2-9,17,22H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRZFLCJRYBBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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